Cas no 4397-53-9 (4-(benzyloxy)benzaldehyde)

4-(Benzyloxy)benzaldehyde is a versatile aromatic aldehyde characterized by the presence of a benzyloxy substituent at the para position of the benzaldehyde ring. This compound is widely utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its benzyl-protected phenolic group enhances stability while allowing selective deprotection when required. The aldehyde functionality provides reactivity for condensation, reduction, and nucleophilic addition reactions, making it valuable for constructing complex molecular frameworks. High purity grades ensure consistent performance in sensitive applications. Its well-defined structure and reliable reactivity profile make it a preferred choice for researchers in medicinal and synthetic chemistry.
4-(benzyloxy)benzaldehyde structure
4-(benzyloxy)benzaldehyde structure
Product Name:4-(benzyloxy)benzaldehyde
CAS No:4397-53-9
MF:C14H12O2
MW:212.243884086609
MDL:MFCD00003387
CID:45006
PubChem ID:24847583
Update Time:2025-05-20

4-(benzyloxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Benzyloxybenzaldehyde
    • 4-(Benzyloxy)benzaldehyde
    • 4-(Benzyloxy)-benzaldehyde
    • p-(Benzyloxy)benzaldehyde
    • 4-Benzyloxybenzaldeh
    • 4-phenylmethyloxybenzaldehyde
    • 12P-070
    • 4-(Phenylmethoxy)benzaldehyde
    • p-Benzyloxy-benzaldehyde
    • B1325
    • BB 0243317
    • Benzaldehyde, p-(benzyloxy)-
    • FT-0617662
    • NSC 131669
    • 4benzyloxybenzaldehyde
    • BP-12836
    • 4-(Benzyloxy)benzaldehyde, 97%
    • NSC28298
    • AC-7256
    • 4-(Benzyloxy)benzaldehyde, Vetec(TM) reagent grade, 97%
    • A826467
    • 4-(phenylmethoxybenzaldehyde
    • NSC-28298
    • AM20061216
    • F1997-0010
    • 4-benzyloxy benzaldehyde
    • 2,4,5-trifluoropropiophenone
    • Q63396607
    • CS-W015009
    • NSC-131669
    • Benzaldehyde, 4-(phenylmethoxy)-
    • 4-benzoxybenzaldehyde
    • 4-formylphenoxy phenyl methane
    • StratoSpheres(TM) PL-CHO (Benzaldehyde) resin, 50-100 mesh, extent of labeling: 3.0 mmol/g loading, 1 % cross-linked
    • Benzyl 4-formylphenyl ether
    • 4-Benzyloxy-benzaldehyde
    • 4397-53-9
    • FT-0617661
    • AKOS000119543
    • MFCD00003387
    • 5570-82-1
    • SCHEMBL158270
    • NSC131669
    • EN300-15512
    • CBMicro_014912
    • Cambridge id 5570821
    • p-benzyloxybenzaldehyde
    • SY005407
    • EINECS 224-527-2
    • NSC 28298
    • T6NE7S92Z9
    • AB00306450-03
    • Z26334962
    • 4-(phenylmethoxy)-benzaldehyde
    • 151896-98-9
    • 4-phenylmethoxybenzaldehyde
    • BIM-0014979.P001
    • J-513650
    • NCGC00321313-01
    • NS00031380
    • CHEMBL58010
    • DTXSID5063441
    • FT-0662862
    • DB-013294
    • STK198754
    • BBL023401
    • 4-(Benzyloxy)benzaldehyde; 4-(Phenylmethoxy)benzaldehyde; NSC 131669; NSC 28298; p-(Benzyloxy)benzaldehyde;
    • Benzaldehyde, p-(benzyloxy)-(8CI)
    • FB18481
    • 224-527-2
    • 4-(Benzyloxy)benzaldehyde;4-(Phenylmethoxy)benzaldehyde;NSC 131669
    • DTXCID7040287
    • 4-(benzyloxy)benzaldehyde
    • MDL: MFCD00003387
    • Inchi: 1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
    • InChI Key: ZVTWZSXLLMNMQC-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=O)=CC=1)CC1C=CC=CC=1
    • BRN: 1242385

Computed Properties

  • Exact Mass: 212.08400
  • Monoisotopic Mass: 212.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Color/Form: White or off white powder
  • Density: 1.1035 (rough estimate)
  • Melting Point: 71-74 °C (lit.)
  • Boiling Point: 219°C/13mmHg(lit.)
  • Flash Point: 197-199℃/20mm
  • Refractive Index: 1.6000 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 26.30000
  • LogP: 3.07810
  • Sensitiveness: Air Sensitive
  • Solubility: Uncertain

4-(benzyloxy)benzaldehyde Security Information

4-(benzyloxy)benzaldehyde Customs Data

  • HS CODE:29124900
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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4-(benzyloxy)benzaldehyde Production Method

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Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
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(CAS:4397-53-9)4-(benzyloxy)benzaldehyde
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(CAS:4397-53-9)4-苄氧基苯甲醛
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Additional information on 4-(benzyloxy)benzaldehyde

4-(Benzyloxy)Benzaldehyde: A Comprehensive Overview

4-(Benzyloxy)benzaldehyde (CAS No. 4397-53-9) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material science. This compound, also referred to as benzaldehyde derivative or benzyloxy-substituted benzaldehyde, has garnered attention due to its unique chemical properties and potential for further functionalization. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have solidified its position as a valuable intermediate in organic synthesis.

The molecular structure of 4-(benzyloxy)benzaldehyde comprises a benzene ring substituted with a benzyloxy group (-O-C6H5) at the para position relative to the aldehyde (-CHO) group. This arrangement imparts the molecule with distinct electronic and steric properties, making it amenable to various chemical transformations. The compound's aromaticity and electron-donating groups contribute to its reactivity in nucleophilic and electrophilic reactions, which are pivotal in organic synthesis.

Recent studies have explored the synthesis of 4-(benzyloxy)benzaldehyde through innovative routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with the principles of green chemistry. For instance, researchers have employed palladium-catalyzed Suzuki-Miyaura coupling reactions to construct the benzyloxy group with high precision and yield.

In terms of applications, 4-(benzyloxy)benzaldehyde serves as a key intermediate in the synthesis of bioactive molecules, such as antioxidants, anti-inflammatory agents, and anticancer drugs. Its role as a building block in medicinal chemistry is underscored by its ability to undergo diverse transformations, including alkylation, acylation, and condensation reactions. Moreover, this compound has been utilized in the development of advanced materials, such as stimuli-responsive polymers and sensors, due to its photochemical properties.

Recent research has also highlighted the potential of 4-(benzyloxy)benzaldehyde in click chemistry and modular synthesis strategies. These approaches enable the rapid assembly of complex molecular architectures with high efficiency and selectivity. For example, researchers have demonstrated the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct bioactive heterocycles.

The pharmacological properties of 4-(benzyloxy)benzaldehyde have been extensively investigated in preclinical studies. Experimental data indicate that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has shown anti-inflammatory effects by modulating key inflammatory pathways, such as COX-2 expression and NF-κB activation.

In conclusion, 4-(benzyloxy)benzaldehyde (CAS No. 4397-53-9) stands out as a multifaceted organic compound with promising applications across various scientific domains. Its unique chemical properties, coupled with advancements in synthetic methodologies and functionalization strategies, continue to drive innovation in organic chemistry and materials science.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:4397-53-9)4-Benzyloxybenzaldehyde
sfd7853
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:4397-53-9)4-(benzyloxy)benzaldehyde
A826467
Purity:99%
Quantity:1kg
Price ($):222.0
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